molecular formula C11H11N5O3 B4228003 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B4228003
M. Wt: 261.24 g/mol
InChI Key: MMIVPESNQVUVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide, also known as NPAA, is a chemical compound that has been widely used in scientific research. NPAA is a pyrazole derivative that has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it has been suggested that 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide may act as an inhibitor of various enzymes and receptors. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has also been shown to induce apoptosis in cancer cells and to improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide is relatively easy to synthesize and has high purity. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has also shown promising results in various biological assays, making it a useful tool for scientific research. However, 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide also has some limitations. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has poor solubility in aqueous solutions, which can limit its use in some biological assays. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide also has limited stability in biological systems, which can affect its activity.

Future Directions

There are several future directions for the research on 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide. One direction is to further investigate the mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide and its potential targets. Another direction is to optimize the synthesis method of 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide to improve its solubility and stability in biological systems. Additionally, the potential use of 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide as a therapeutic agent for various diseases, such as cancer and diabetes, should be further explored. Finally, the development of new derivatives of 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide with improved activity and selectivity can also be a future direction for research.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has been extensively used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-diabetic activities. 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c17-11(13-5-9-3-1-2-4-12-9)8-15-7-10(6-14-15)16(18)19/h1-4,6-7H,5,8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVPESNQVUVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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